![molecular formula C13H9BrO B2990216 1-溴-6H-苯并[c]色烯 CAS No. 475040-10-9](/img/structure/B2990216.png)

1-溴-6H-苯并[c]色烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

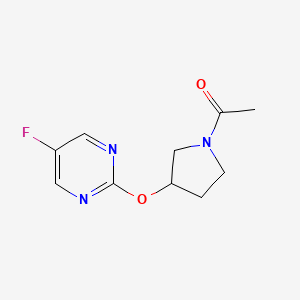

“1-bromo-6H-benzo[c]chromene” is a chemical compound with the molecular formula C13H9BrO . It has a molecular weight of 261.12 .

Synthesis Analysis

The synthesis of 6H-benzo[c]chromenes, including “1-bromo-6H-benzo[c]chromene”, has been achieved through various methods. One approach involves the use of visible light and transition-metal-free conditions . The process starts with the corresponding (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using KOtBu in dimethyl sulfoxide (DMSO) at room temperature . Another method involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis

The molecular structure of “1-bromo-6H-benzo[c]chromene” consists of a benzo[c]chromene ring with a bromine atom attached at the 1-position .Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromenes involves several chemical reactions. For instance, the synthesis under visible light and transition-metal-free conditions involves an electron donor–acceptor complex formed by the dimsyl anion and (2-halobenzyl) phenyl ethers . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .科学研究应用

合成方案和应用

“1-溴-6H-苯并[c]色烯”是一种在具有重要药理意义的次级代谢物的合成中引起兴趣的化合物。它作为各种化合物的核心结构。对于具有相似结构基序的衍生物(如 6H-苯并[c]色烯-6-酮)的合成方案进行了广泛的综述,突出了合成策略在生产具有相当药理相关性的这些化合物中的重要性。文献描述了各种合成方法,例如铃木偶联反应、3-甲酰香豆素与 1,3-双(甲硅烯醇醚)的反应、自由基介导的环化以及金属或碱催化的环化过程。这些方法强调了该化合物的多功能性及其通过有效的合成途径产生药理活性衍生物的潜力 (Mazimba,2016 年)。

环境和健康视角

除了其合成用途外,“1-溴-6H-苯并[c]色烯”所属的溴化化合物更广泛的类别一直是环境和健康相关研究的主题。例如,苯胺,一种结构相关的化合物,已被综述其环境存在和潜在健康影响。此类研究对于了解溴代有机化合物的环境和健康影响至关重要,突出了仔细考虑其使用和处置的必要性 (Choudhary,1996 年)。

作用机制

属性

IUPAC Name |

1-bromo-6H-benzo[c]chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXPRTHDXBYUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-6H-benzo[c]chromene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)

![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)